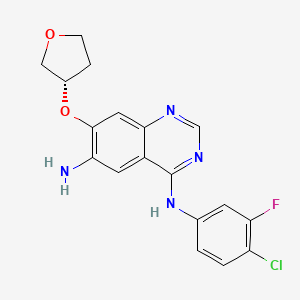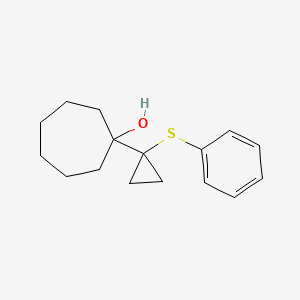
1-(1-(Phenylthio)cyclopropyl)cycloheptanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(Phenylthio)cyclopropyl)cycloheptanol is an organic compound with the molecular formula C16H22OS It is characterized by a cyclopropyl group attached to a cycloheptanol ring, with a phenylthio substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Phenylthio)cyclopropyl)cycloheptanol typically involves the reaction of cyclopropyl derivatives with phenylthio compounds under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of industrial-grade reagents and advanced catalytic systems to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-(Phenylthio)cyclopropyl)cycloheptanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce cycloheptanol derivatives .
Applications De Recherche Scientifique
1-(1-(Phenylthio)cyclopropyl)cycloheptanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-(Phenylthio)cyclopropyl)cycloheptanol involves its interaction with specific molecular targets. The cyclopropyl group imparts conformational rigidity, which can influence the compound’s binding affinity to enzymes and receptors. The phenylthio group may participate in hydrophobic interactions and electron transfer processes, affecting the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Cycloheptanol: Lacks the phenylthio and cyclopropyl groups, making it less rigid and less hydrophobic.
Phenylthio-cyclopropane: Similar in having the phenylthio group but lacks the cycloheptanol ring.
Cyclopropyl-cycloheptanol: Similar in having the cyclopropyl and cycloheptanol groups but lacks the phenylthio group.
Uniqueness: 1-(1-(Phenylthio)cyclopropyl)cycloheptanol is unique due to the combination of the cyclopropyl, cycloheptanol, and phenylthio groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems that are not possible with simpler analogs .
Propriétés
Formule moléculaire |
C16H22OS |
|---|---|
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
1-(1-phenylsulfanylcyclopropyl)cycloheptan-1-ol |
InChI |
InChI=1S/C16H22OS/c17-15(10-6-1-2-7-11-15)16(12-13-16)18-14-8-4-3-5-9-14/h3-5,8-9,17H,1-2,6-7,10-13H2 |
Clé InChI |
NZERYBXZWGPKAD-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)(C2(CC2)SC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


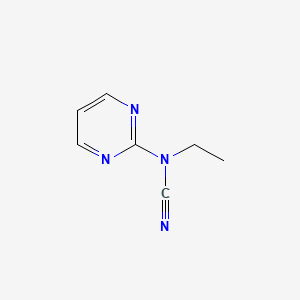

![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one](/img/structure/B13094341.png)
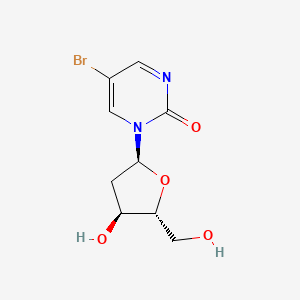
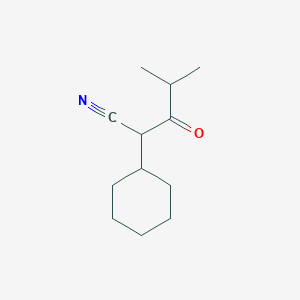
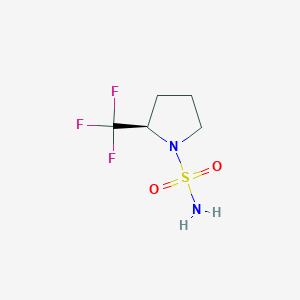
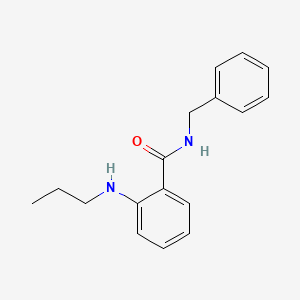

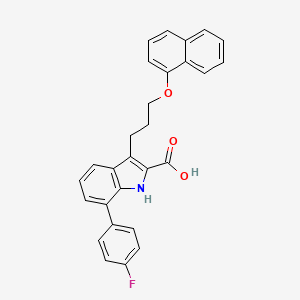
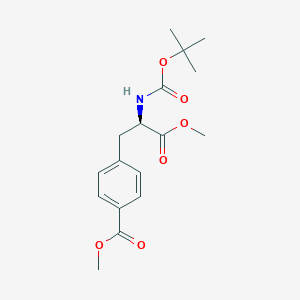
![6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B13094379.png)
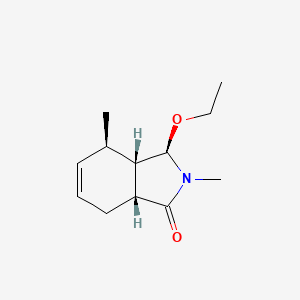
![2H-imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13094397.png)
